molecular formula C17H18N6O B2800330 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034451-55-1

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2800330
CAS No.: 2034451-55-1
M. Wt: 322.372
InChI Key: MOAYPFWIGALIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O and its molecular weight is 322.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(15-12-20-23(21-15)14-4-2-1-3-5-14)19-9-11-22-10-8-18-16(22)13-6-7-13/h1-5,8,10,12-13H,6-7,9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAYPFWIGALIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Cyclopropane functionalization : Introduction of the cyclopropyl group via alkylation or cross-coupling reactions under inert atmospheres.
  • Triazole formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and the imidazole-ethylamine intermediate.
  • Key conditions : Solvents like DMF or THF, temperatures ranging from 0°C (for sensitive steps) to reflux, and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of triazole formation and cyclopropane integrity .
  • Infrared Spectroscopy (IR) : Verification of amide C=O stretching (~1650 cm⁻¹) and imidazole/triazole ring vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation and purity assessment.
  • Elemental Analysis : Cross-checking calculated vs. experimental C, H, N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole synthesis be addressed?

  • Methodological Answer :

  • Catalyst optimization : Use of Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-disubstituted triazoles over 1,5-isomers.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance reaction selectivity .
  • Precedent adjustments : demonstrates that switching from Pd/C to Raney nickel prevents undesired dehalogenation, highlighting catalyst choice as critical for regiochemical control .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR shifts with computational tools (DFT calculations) to confirm assignments.
  • Impurity profiling : Use HPLC (C18 columns, acetonitrile/water gradients) to detect byproducts affecting HRMS or elemental analysis .
  • Case study : reports discrepancies in elemental analysis due to hygroscopic intermediates; drying under high vacuum or using Karl Fischer titration can mitigate this .

Q. What methodological challenges arise in evaluating the compound’s biological activity?

  • Methodological Answer :

  • Target engagement assays : Use fluorescence polarization or SPR to quantify binding affinity to enzymes (e.g., cytochrome P450 isoforms) implicated in ’s analog studies .
  • Cellular uptake issues : LogP calculations (via HPLC retention times) can predict permeability; modify substituents (e.g., adding polar groups) to improve bioavailability .
  • Data normalization : Address variability in enzyme inhibition assays by including positive controls (e.g., ketoconazole for CYP3A4) and replicate experiments (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.